Spiro[cyclohexane-3,9'-fluorene]-1-one
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Overview
Description
Spiro[cyclohexane-3,9’-fluorene]-1-one is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a fluorene moiety through a spiro carbon. This compound is of significant interest in organic chemistry due to its unique three-dimensional structure, which imparts distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclohexane-3,9’-fluorene]-1-one typically involves the formation of the spiro linkage through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as a fluorene derivative with a cyclohexane moiety. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[cyclohexane-3,9’-fluorene]-1-one may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-3,9’-fluorene]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic derivatives .
Scientific Research Applications
Spiro[cyclohexane-3,9’-fluorene]-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Spirocyclic compounds are often explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of spiro[cyclohexane-3,9’-fluorene]-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with a fluorene core, but with a xanthene moiety instead of cyclohexane.
Spiro[cyclopenta[2,1-b3,4b’]dithiophene-4,9’-fluorene]: A spirocyclic compound with a dithiophene moiety fused to the fluorene core
Uniqueness
Spiro[cyclohexane-3,9’-fluorene]-1-one is unique due to its specific spiro linkage between cyclohexane and fluorene, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H16O |
---|---|
Molecular Weight |
248.3 g/mol |
IUPAC Name |
spiro[cyclohexane-3,9'-fluorene]-1-one |
InChI |
InChI=1S/C18H16O/c19-13-6-5-11-18(12-13)16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
KAWDOUOTXGOFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC2(C1)C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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